molecular formula C11H13ClN2 B13094057 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride

2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride

Cat. No.: B13094057
M. Wt: 208.69 g/mol
InChI Key: ZCBJPMDHWOVFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride is an organic compound belonging to the class of benzazepines These compounds are characterized by a benzene ring fused to an azepine ring, which is a seven-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzazepine ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted benzazepine derivatives.

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8,9-Dichloro-2,3,4,5-Tetrahydro-1H-benzo[c]azepine: This compound shares a similar benzazepine core structure but has additional chlorine substituents.

    2,3,4,5-Tetrahydro-1H-benzo[d]azepine: Another benzazepine derivative with a slightly different ring fusion pattern.

Uniqueness

2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride is unique due to its specific substitution pattern and the presence of the carbonitrile group. This structural feature may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbonitrile;hydrochloride

InChI

InChI=1S/C11H12N2.ClH/c12-7-9-3-4-10-2-1-5-13-8-11(10)6-9;/h3-4,6,13H,1-2,5,8H2;1H

InChI Key

ZCBJPMDHWOVFSN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)C#N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.